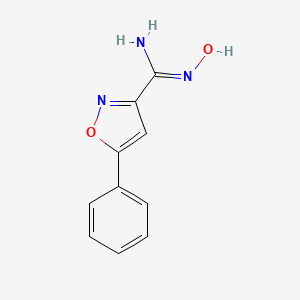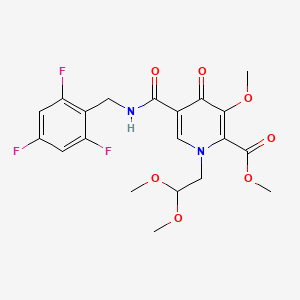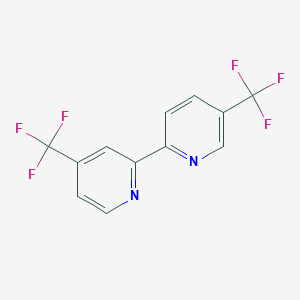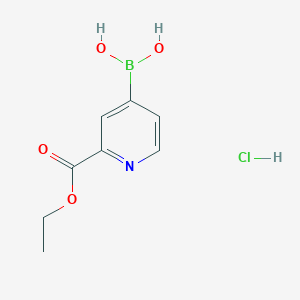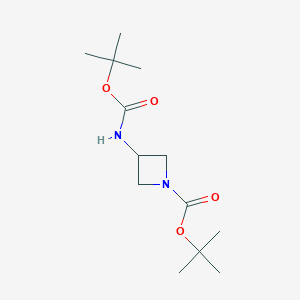
N,1-Bis(Boc)-3-aminoazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Bis(Boc)-3-aminoazetidine is a chemical compound used primarily as a protecting group in organic synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to a 3-aminoazetidine core. This structure provides stability and prevents unwanted reactions during synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Bis(Boc)-3-aminoazetidine typically involves the reaction of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 3-aminoazetidine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or other large-scale separation techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,1-Bis(Boc)-3-aminoazetidine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with nucleophiles to replace the Boc-protected amino group.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotection: 3-aminoazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of azetidine.
Reduction: Reduced forms of azetidine derivatives.
Aplicaciones Científicas De Investigación
N,1-Bis(Boc)-3-aminoazetidine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
The primary mechanism of action of N,1-Bis(Boc)-3-aminoazetidine involves the protection of amino groups during synthetic processes. The Boc groups prevent unwanted reactions by sterically hindering the amino group, allowing selective reactions to occur at other sites. The Boc groups can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-tert-butoxycarbonyl-L-histidine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-protected amines: A broad class of compounds used for similar purposes in organic synthesis.
Uniqueness
N,1-Bis(Boc)-3-aminoazetidine is unique due to its azetidine core, which provides distinct reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the azetidine ring’s properties are advantageous.
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-9-7-15(8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) |
Clave InChI |
FDIXXSINVOGWPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












